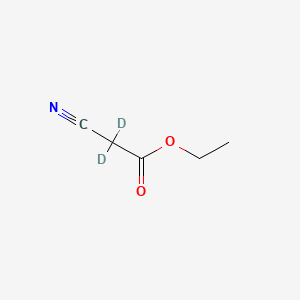

Ethyl Cyanoacetate-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

ethyl 2-cyano-2,2-dideuterioacetate |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3D2 |

InChI Key |

ZIUSEGSNTOUIPT-SMZGMGDZSA-N |

Isomeric SMILES |

[2H]C([2H])(C#N)C(=O)OCC |

Canonical SMILES |

CCOC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Ethyl Cyanoacetate Analogs

De novo Synthesis Approaches Utilizing Deuterated Precursors

An alternative to direct exchange on the pre-formed ethyl cyanoacetate (B8463686) molecule is the de novo synthesis, which involves building the molecule from deuterated starting materials. This approach can offer better control over the position and extent of deuteration.

One of the primary methods for synthesizing ethyl cyanoacetate is the Fischer esterification of cyanoacetic acid with ethanol (B145695). wikipedia.orge3s-conferences.org By substituting standard ethanol with deuterated ethanol (e.g., ethanol-d6 (B42895) or ethanol-d1), it is possible to introduce deuterium (B1214612) into the ethyl group of the final product. However, for the specific synthesis of Ethyl Cyanoacetate-d2, where the deuterium is on the methylene (B1212753) carbon, this method is not directly applicable. Instead, esterification of cyanoacetic acid with standard ethanol would be a necessary step if the deuteration is planned on the cyanoacetic acid moiety beforehand. The esterification is typically carried out in the presence of a strong mineral acid catalyst like concentrated sulfuric acid. wikipedia.orgorgsyn.org Various catalysts, including heteropoly acids, have been explored to optimize the esterification process. e3s-conferences.orgresearchgate.net

Table 1: Comparison of Catalysts for Ethyl Cyanoacetate Synthesis via Esterification

| Catalyst | Molar Ratio (Cyanoacetic Acid:Ethanol) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mixed (Silicotungstic & p-toluene sulfonic acid) | 1:3.5 | 3.5 | 80 | >95 (esterification rate) | e3s-conferences.org |

| Heteropoly acids (PW12, SiW12) | 1:3.5 | 3 | Not specified | 96.5, 95.4 | researchgate.net |

| PW12/C | Not specified | Not specified | Not specified | 94.3 | researchgate.net |

The Kolbe nitrile synthesis, which involves the reaction of an ethyl haloacetate with a cyanide salt, is another established route to ethyl cyanoacetate. wikipedia.org To synthesize this compound, one could envision starting with a deuterated ethyl chloroacetate (B1199739) (ethyl 2-chloroacetate-2,2-d2). The synthesis of this deuterated precursor would be a critical preliminary step. The subsequent reaction with a cyanide source, such as sodium or potassium cyanide, would then yield the desired this compound. orgsyn.orglookchem.com This approach ensures that the deuterium atoms are specifically located at the active methylene position.

Development of Novel Synthetic Routes for this compound

While the aforementioned methods provide general strategies, the development of novel and efficient routes specifically for this compound is an area of active research. This could involve palladium-catalyzed deuteration methods, which have been shown to be effective for the deuteration of various organic molecules. hbni.ac.in For instance, Pd/C-catalyzed H₂–D₂ exchange reactions using a H₂–D₂O combination have been successfully employed for the reductive deuteration of different functional groups. hbni.ac.in Adapting such catalytic systems for the specific deuteration of the active methylene group in ethyl cyanoacetate could offer a highly efficient and selective synthetic pathway.

Another approach could involve the use of deuterated building blocks in multi-step syntheses. For example, a novel route for the synthesis of β-Lactams has been developed where a deuterated compound was used in a reaction with ethyl cyanoacetate. chemmethod.com This highlights the utility of incorporating deuterated molecules in complex synthetic sequences.

The choice of synthetic methodology for this compound will ultimately depend on factors such as the desired isotopic purity, scalability, and the availability of deuterated precursors.

Transesterification Processes with Deuterated Solvents/Reagents

Transesterification is a well-established process for converting one ester into another by exchanging the alkoxy group. This method can be adapted for deuterium labeling by employing a deuterated alcohol as a reagent or solvent. The synthesis of ethyl cyanoacetate itself can be achieved via the transesterification of methyl cyanoacetate with ethanol, often using a catalyst like hydrotalcite. google.com

To synthesize the deuterated analog, this compound, one could theoretically start with cyanoacetic acid-d2 and esterify it with standard ethanol. However, a more direct adaptation of transesterification involves reacting a non-deuterated cyanoacetate ester, such as methyl cyanoacetate, with a deuterated ethanol species. The reaction is typically driven to completion by using an excess of the deuterated alcohol and removing the displaced, non-deuterated alcohol (e.g., methanol).

Another approach involves the transesterification of a modified ethyl cyanoacetate precursor. Research has shown that derivatives like ethyl 2-hydroxyiminocyanoacetate can be successfully transesterified with various alcohols, such as hexadecanol (B772) and cyclohexanol, using catalysts like titanium tetra-isopropoxide. journals.co.za This confirms the feasibility of performing such alkoxy exchange on the cyanoacetate framework. By substituting the standard alcohol with a deuterated version, such as ethanol-d6 (CD₃CD₂OD) or ethanol-1,1,2,2,2-d5 (CH₃CD₂OD), the corresponding deuterated ethyl ester can be formed.

The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, nucleophilic attack by the deuterated alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original, non-deuterated alcohol.

Table 1: Proposed Transesterification Routes to Deuterated Ethyl Cyanoacetate Analogs

| Precursor | Deuterated Reagent | Catalyst (Example) | Product |

| Methyl Cyanoacetate | Ethanol-d6 (CD₃CD₂OD) | Acid (H₂SO₄) or Base | Ethyl-d5-cyanoacetate |

| Methyl Cyanoacetate | Ethanol-d2 (CH₃CD₂OH) | Hydrotalcite | Ethyl-d2-cyanoacetate |

| Cyanoacetic Acid-d2 | Ethanol | p-Toluene sulfonic acid e3s-conferences.org | This compound |

Alkylation Reactions Employing Deuterated Substrates

Alkylation is a fundamental carbon-carbon bond-forming reaction. One of the primary industrial methods for producing ethyl cyanoacetate involves the reaction of a cyanoacetate salt with an ethyl halide, such as ethyl bromide. wikipedia.org This nucleophilic substitution reaction can be readily adapted to introduce deuterium into the ethyl group of the final product by using a deuterated alkylating agent.

For instance, reacting sodium cyanoacetate with a deuterated ethyl halide like bromoethane-d5 (B31941) (C₂D₅Br) would yield ethyl-d5 cyanoacetate. This places the deuterium atoms on the ethyl ester moiety rather than the active methylene group.

To achieve deuteration at the active methylene position (the C2 carbon), a different strategy is required. This involves the alkylation of a pre-deuterated substrate. The methylene protons of ethyl cyanoacetate are acidic and can be exchanged for deuterium. rsc.orgrsc.org A more direct synthetic approach would start with cyanoacetic acid that has been deuterated at the C2 position (cyanoacetic-d2 acid). This deuterated acid can then be converted to its salt (e.g., sodium cyanoacetate-d2) and subsequently alkylated with a non-deuterated ethyl halide (e.g., ethyl bromide) to yield the target molecule, this compound. The alkylation of ethyl cyanoacetate at the C2 position is a well-documented reaction, often using a base like sodium ethoxide to generate the nucleophilic carbanion. researchgate.net

This two-step sequence—deuteration of the acid followed by alkylation—ensures the specific placement of deuterium at the desired active methylene position.

Table 2: Proposed Alkylation Strategies for Deuterated Ethyl Cyanoacetate Analogs

| Substrate | Alkylating Agent | Base (Example) | Product | Deuteration Position |

| Sodium Cyanoacetate | Bromoethane-d5 | N/A | Ethyl-d5 Cyanoacetate | Ethyl Group |

| Sodium Cyanoacetate-d2 | Ethyl Bromide | N/A | This compound | Methylene Group |

| Ethyl Cyanoacetate | Deuterated Methyl Iodide (CD₃I) | Sodium Hydride | Ethyl 2-cyano-2,2,2-trideuteropropanoate | α-Methyl Group (example of C-alkylation) |

Applications of Isotopic Labeling in Mechanistic and Analytical Research

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone in the study of reaction mechanisms. chem-station.com By introducing deuterium into a molecule at a specific position, chemists can trace the fate of that position throughout a chemical transformation, providing insights into bond-breaking and bond-forming steps.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can provide strong evidence for the mechanism of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu

In the context of Ethyl Cyanoacetate-d2, a primary KIE would be expected in reactions where the C-D bond at the alpha-position is cleaved during the slowest step of the reaction. For instance, in a base-catalyzed enolization, the removal of a deuteron (B1233211) by a base would be slower than the removal of a proton from the unlabeled compound. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break. princeton.edu

Table 1: Theoretical Primary Kinetic Isotope Effects for C-H vs. C-D Bond Cleavage

| Bond Type | Zero-Point Energy (kJ/mol) | Expected kH/kD at 25°C |

| C-H | ~17.6 | \multirow{2}{*}{~7} |

| C-D | ~12.6 |

This table presents theoretical values. Actual observed KIEs can vary depending on the specific reaction and transition state geometry.

The observation of a significant primary KIE (typically kH/kD > 2) strongly suggests that the alpha-C-H/C-D bond is broken in the rate-determining step. epfl.ch Conversely, the absence of a significant KIE (kH/kD ≈ 1) indicates that this bond cleavage is not involved in the rate-limiting step.

For example, in the halogenation of ethyl cyanoacetate (B8463686), studies have shown that the reaction proceeds through an enol or enolate intermediate. rsc.org The rate of this reaction is often found to be independent of the halogen concentration, suggesting that the enolization is the rate-determining step. A study on the H-D exchange in ethyl cyanoacetate confirmed that the enolisation mechanism involves a rate-limiting, water-catalyzed proton removal from the methylene (B1212753) group. rsc.org Using this compound in such a reaction would result in a primary kinetic isotope effect if the C-D bond cleavage is indeed the slowest step.

The magnitude of the KIE can also provide information about the structure of the transition state. A symmetrical transition state, where the proton/deuteron is equally shared between the carbon and the base, generally leads to a maximum KIE. Asymmetrical transition states, where the proton/deuteron is either more or less transferred, result in smaller KIE values.

Spectroscopic Applications of Deuterium Labeling

The introduction of deuterium into a molecule alters its spectroscopic properties, which can be exploited for structural elucidation and analytical purposes.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. quora.com Deuterium is NMR-inactive at the frequency used for proton NMR. Therefore, in the ¹H NMR spectrum of this compound, the signal corresponding to the alpha-protons would be absent. This selective disappearance of a signal can be used to definitively assign the signals in the spectrum of the unlabeled compound.

Furthermore, the coupling patterns observed in ¹H NMR spectra provide information about the connectivity of atoms. Deuterium has a different nuclear spin (I=1) than a proton (I=1/2), leading to different coupling constants. The coupling between deuterium and an adjacent proton (JHD) is significantly smaller than the corresponding proton-proton coupling (JHH). This change in coupling can simplify complex spectra and aid in structural analysis.

Table 2: Comparison of Spectroscopic Properties of Ethyl Cyanoacetate and this compound

| Property | Ethyl Cyanoacetate | This compound |

| Molar Mass ( g/mol ) | 113.11 | 115.12 |

| ¹H NMR Signal (α-position) | Present (singlet) | Absent |

| IR Stretching Frequency (α-C-H/D) | ~2900-3000 cm⁻¹ | ~2100-2200 cm⁻¹ |

Carbon-13 NMR (¹³C NMR) spectroscopy can also be affected by deuterium substitution. The signal for the deuterated carbon atom will appear as a multiplet due to ¹³C-¹²D coupling, and its chemical shift may be slightly altered (an isotopic shift).

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. docbrown.info The presence of deuterium in this compound leads to a molecular ion peak (M+) that is two mass units higher than that of the unlabeled compound. This mass shift allows for the clear identification of the labeled molecule in a mixture.

By analyzing the masses of the fragment ions, the fragmentation pathways can be elucidated. For this compound, fragments containing the deuterated alpha-carbon will have a mass two units higher than the corresponding fragments from the unlabeled compound. This information is invaluable for understanding the fragmentation mechanisms of the molecule. docbrown.infonist.gov

Isotopically labeled compounds are also extensively used in metabolite tracking studies. nih.govnih.gov If this compound were used as a substrate in a biological system, its metabolic products would retain the deuterium label (unless the C-D bond is cleaved). By using mass spectrometry to detect the presence of deuterium in various metabolites, the metabolic fate of the ethyl cyanoacetate moiety can be traced. nih.gov This technique is crucial in drug metabolism and pharmacokinetic studies. nih.govprinceton.edu

Investigations of Solvent Effects Using Deuterated this compound

The solvent in which a reaction is carried out can have a profound effect on the reaction rate and mechanism. Using deuterated solvents, such as D₂O, can introduce a solvent isotope effect. When studying reactions involving this compound, changing the solvent from H₂O to D₂O can provide further mechanistic insights.

For instance, in a reaction where a proton from the solvent is involved in the rate-determining step, switching to a deuterated solvent will often slow down the reaction. This is because the O-D bond is stronger than the O-H bond. If the reaction rate of this compound is affected by switching to a deuterated solvent, it suggests that solvent molecules are directly participating in the rate-limiting step.

A study on the keto-enol tautomerization of a similar compound, ethyl 4,4,4-trifluoroacetoacetate, in deuterated solvents showed differences in reaction rates and the proportion of tautomers present. emerginginvestigators.org Such studies highlight how isotopic labeling of both the substrate and the solvent can be used in concert to unravel complex reaction dynamics.

Mechanistic Insights into Reactions Involving Ethyl Cyanoacetate D2

Knoevenagel Condensation Reaction Mechanisms with Deuterated Substrates

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. The use of Ethyl Cyanoacetate-d2 provides significant insights into the reaction's mechanism, which typically proceeds through the formation of an enolate intermediate followed by an aldol-type addition and subsequent dehydration.

The initial and often rate-determining step of the Knoevenagel condensation is the deprotonation of the active methylene group by a base to form a resonance-stabilized carbanion or enolate. masterorganicchemistry.com When this compound is used, the abstraction of a deuteron (B1233211) (D+) is required.

The C-D bond has a lower zero-point energy than the C-H bond, and therefore requires more energy to be broken. This results in a primary kinetic isotope effect (kH/kD > 1), where the rate of enolization for this compound is significantly slower than for its non-deuterated counterpart. Studies on H-D exchange in ethyl cyanoacetate (B8463686) confirm that the enolization mechanism involves a rate-limiting removal of the proton (or deuteron) from the methylene group. rsc.org This observation of a significant KIE confirms that the cleavage of the C-D bond is integral to the rate-determining step of the condensation. The rate of enolization can be measured using techniques like NMR by monitoring the H-D exchange reaction. rsc.org

Table 1: Comparative Bond Dissociation Energies and Expected Impact on Reaction Rate

| Bond | Dissociation Energy (approx. kJ/mol) | Expected Effect on Enolization Rate |

|---|---|---|

| C-H | 413 | Faster |

This interactive table is based on generalized bond energy data and the principles of the kinetic isotope effect.

The choice of catalyst is crucial in the Knoevenagel condensation and its effect can be further scrutinized using this compound. Various catalysts, including base catalysts, Lewis acids, and organocatalysts, are employed to facilitate the reaction. researchgate.netresearchgate.netscielo.org.mx

Base Catalysis : Weak bases like piperidine (B6355638) or pyridine (B92270), as well as stronger bases like sodium ethoxide, are commonly used. In the context of this compound, the strength of the base directly influences the rate of the initial deprotonation step. A stronger base will facilitate the cleavage of the C-D bond more effectively, although the rate will still be slower compared to the C-H bond cleavage under identical conditions. The observed KIE can thus be used to probe the transition state of this deprotonation step.

Lewis Acid Catalysis : Lewis acids, such as AlCl₃ or ZnCl₂, activate the carbonyl group of the aldehyde or ketone, making it more electrophilic. researchgate.netaston.ac.uk While the Lewis acid does not directly interact with the this compound in the initial step, its activation of the carbonyl partner can shift the rate-determining step. If the initial C-D bond cleavage remains rate-limiting, a KIE will still be observed.

Organocatalysis : Catalysts like L-proline or its derivatives can facilitate the reaction through the formation of an enamine or iminium ion intermediate. scielo.org.mx For instance, an amine catalyst can react with the carbonyl compound to form an iminium ion, which is a highly reactive electrophile. The subsequent attack by the enolate of this compound would still involve the initial C-D bond cleavage, and thus a KIE would be expected. Triphenylphosphine has also been shown to be an efficient catalyst for this condensation. organic-chemistry.org

Table 2: Influence of Catalyst Type on Knoevenagel Condensation

| Catalyst Type | General Role in Reaction | Expected Impact on Deuterated Substrate |

|---|---|---|

| Basic (e.g., Piperidine) | Deprotonation of active methylene group | Rate is highly sensitive to KIE |

| Lewis Acid (e.g., AlCl₃) | Activation of the carbonyl group | KIE still observable if C-D cleavage is rate-limiting |

This interactive table summarizes the general roles of different catalyst types and their expected interaction with the deuterated substrate.

Michael Addition Reaction Mechanisms

The Michael addition is a conjugate 1,4-addition of a nucleophile, such as the enolate of ethyl cyanoacetate, to an α,β-unsaturated carbonyl compound. wikipedia.org The reaction is fundamental for forming 1,5-dicarbonyl compounds and is thermodynamically controlled. organic-chemistry.org Using this compound allows for a detailed examination of the initial nucleophile formation step. The mechanism involves:

Deprotonation of the this compound by a base to form a deuterated enolate. This step is subject to a kinetic isotope effect.

Nucleophilic attack of the enolate on the β-carbon of the Michael acceptor.

Protonation (or deuteration) of the resulting enolate to give the final product.

The stereochemistry of the Michael addition is a critical aspect, especially in asymmetric synthesis. amazonaws.com The use of this compound can help elucidate the geometry of the transition state. By analyzing the stereochemical outcome of the reaction, it is possible to infer the facial selectivity of the enolate addition. While direct studies on the stereochemical course of deuterated Michael additions with this compound are not widely reported, computational models for similar reactions suggest that the transition state involves a bridged metal ion between the two carbonyl oxygens, which dictates the stereochemical outcome. comporgchem.com The deuterium (B1214612) label would not directly alter the stereochemical preference but would serve as a silent marker to confirm the connectivity and potentially influence diastereomeric ratios through subtle steric or electronic effects in the transition state.

Cyclization and Heterocycle Formation Pathways

Ethyl cyanoacetate is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrimidines, and thiophenes. nih.govresearchgate.net The incorporation of a deuterium label from this compound is invaluable for tracing the atoms and bonds throughout complex, multi-step cyclization and condensation reactions.

The deuterium atoms in this compound serve as isotopic labels, allowing chemists to follow the fate of the original methylene group during the formation of complex polyfunctional molecules. This is particularly useful in reactions where rearrangements or multiple condensations occur.

Hantzsch Pyridine Synthesis : This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (or a compound like ethyl cyanoacetate), and a nitrogen donor like ammonia. wikipedia.orgchemeurope.comorganic-chemistry.org If one equivalent of this compound is used, the position of the deuterium in the final dihydropyridine (B1217469) or pyridine product can reveal which reactant formed which part of the ring and confirm the proposed mechanism involving initial Knoevenagel and enamine intermediates. organic-chemistry.org

Guareschi-Thorpe Reaction : This reaction synthesizes substituted 2-pyridones through the condensation of cyanoacetic esters with β-dicarbonyl compounds in the presence of ammonia. drugfuture.comnih.govquimicaorganica.org Using this compound would place a deuterium atom at a specific position in the resulting pyridone ring. This labeling can help distinguish between different potential cyclization pathways and confirm the regiochemistry of the condensation.

Thorpe-Ziegler Reaction : This is an intramolecular version of the Thorpe reaction, leading to the formation of cyclic ketones from dinitriles. wikipedia.orgsynarchive.comlscollege.ac.in While not a direct reaction of this compound, its principles of C-C bond formation via nitrile condensation are related. Deuterium labeling in analogous systems can elucidate the mechanism of the intramolecular cyclization.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl Cyanoacetate |

| Piperidine |

| Pyridine |

| Sodium ethoxide |

| Aluminum chloride (AlCl₃) |

| Zinc chloride (ZnCl₂) |

| L-proline |

| Triphenylphosphine |

| Ammonia |

| Dihydropyridine |

Regioselectivity Studies with Deuterated Ethyl Cyanoacetate

The active methylene group in ethyl cyanoacetate is flanked by two electron-withdrawing groups (a nitrile and an ester), rendering the α-protons acidic and susceptible to deprotonation. This acidity forms the basis for the deuteration of ethyl cyanoacetate to this compound. Studies on the halogenation and deuterium exchange in ethyl cyanoacetate have provided insights into the enolization mechanism, which is crucial for understanding the regioselectivity of deuteration.

The H-D exchange reaction in ethyl cyanoacetate is not acid-catalyzed over a range of concentrations. The rate of enolization, which is the key step for deuterium incorporation, has been shown to be independent of the acidity in the range of 0.08–0.39 mol dm–3 D+. This suggests that the enolization mechanism involves a rate-limiting, water-catalyzed proton removal from the active methylene group, followed by a rapid deuteration of the resulting enolate. This process is highly regioselective, with deuterium being incorporated exclusively at the α-position due to the pronounced acidity of the C-H bonds at this site.

Table 1: Rate Constants for Enolisation of Ethyl Cyanoacetate

| Reaction | [ECA] (mol dm-3) | [Halogen] (mol dm-3) | [H+] (mol dm-3) | k_obs (s-1) |

| Bromination | 0.010 | 5.0 x 10-4 | 0.10 | 1.25 x 10-4 |

| Iodination | 0.010 | 5.0 x 10-4 | 0.10 | 1.23 x 10-4 |

| Chlorination | 0.010 | 5.0 x 10-4 | 0.10 | 1.26 x 10-4 |

| H-D Exchange | 0.20 | - | 0.20 (D+) | 2.50 x 10-4 |

This table is illustrative and based on the principle that halogenation rates are limited by enolization, which would be analogous to the rate of deuterium exchange under similar conditions.

Studies on Alkylation and Acylation Reactions

The alkylation and acylation of ethyl cyanoacetate are fundamental carbon-carbon bond-forming reactions. The use of this compound in these reactions can provide significant mechanistic details, particularly concerning the nature of the enolate intermediate and the transition state of the reaction.

In a typical alkylation reaction, a base is used to deprotonate the active methylene compound to form an enolate, which then acts as a nucleophile to attack an alkyl halide. The use of this compound would be expected to exhibit a primary kinetic isotope effect if the C-D bond cleavage is the rate-determining step. However, it is generally accepted that the deprotonation step is a rapid pre-equilibrium, with the subsequent nucleophilic attack being the rate-determining step. In such cases, a significant primary KIE would not be observed. Instead, a small secondary KIE might be present, providing information about the change in hybridization at the α-carbon in the transition state.

Similarly, in acylation reactions, the deuterated enolate of this compound would attack an acylating agent. Mechanistic studies could differentiate between C-acylation and O-acylation pathways. The presence of deuterium at the α-position would not be expected to significantly alter the regioselectivity of the reaction under thermodynamic control, which typically favors C-acylation. However, kinetic studies employing this compound could reveal subtle differences in the activation energies for the competing pathways.

Table 2: Expected Kinetic Isotope Effects in Alkylation of this compound

| Rate-Determining Step | Expected Primary KIE (kH/kD) | Expected Secondary KIE (kH/kD) | Mechanistic Implication |

| C-D Bond Cleavage | > 1 | ~ 1 | Deprotonation is rate-limiting. |

| Nucleophilic Attack | ~ 1 | > 1 or < 1 | Change in hybridization at the α-carbon in the transition state. |

Mechanistic Investigations of Pericyclic and Rearrangement Reactions

While ethyl cyanoacetate itself is not a typical substrate for pericyclic reactions, its derivatives can participate in such transformations. For instance, an allylated derivative of ethyl cyanoacetate could potentially undergo a nih.govnih.gov-sigmatropic rearrangement, such as a Cope or Claisen-type rearrangement. The use of this compound to synthesize these deuterated derivatives would be invaluable in mechanistic studies.

In a hypothetical nih.govnih.gov-sigmatropic rearrangement of an α-allyl-α-deutero-ethyl cyanoacetate, the position of the deuterium atom in the product would confirm the concerted nature of the reaction. The observation of a kinetic isotope effect would provide evidence for the extent of C-C bond breaking and forming in the cyclic transition state.

Rearrangement reactions involving the cyanoacetate moiety are less common but could be envisaged under specific conditions, for example, photochemical rearrangements. Deuterium labeling at the active methylene position would be a critical tool to trace the movement of atoms and unravel the intricate electronic reorganizations that occur during such processes. For example, in a hypothetical photochemical rearrangement leading to a cyclopropane (B1198618) derivative, the stereochemical fate of the deuterium atoms could distinguish between different proposed mechanisms, such as those involving diradical or zwitterionic intermediates.

Advanced Spectroscopic and Computational Characterization of Ethyl Cyanoacetate D2

High-Resolution NMR Spectroscopy of Deuterated Analogs

High-resolution NMR spectroscopy is a powerful tool for investigating the structural and electronic environment of atomic nuclei. nih.gov In the context of deuterated molecules like Ethyl Cyanoacetate-d2, NMR provides detailed information on the consequences of isotopic substitution. The replacement of a proton with a deuteron (B1233211) introduces changes in nuclear spin, magnetic moment, and vibrational energy levels, which in turn affect NMR parameters such as chemical shifts and coupling constants.

Deuterium-Induced Isotopic Shifts in Carbon-13 NMR Spectroscopy

The substitution of hydrogen with deuterium (B1214612) causes noticeable shifts in the resonance frequencies of nearby carbon-13 nuclei, an effect known as the Deuterium-Induced Isotope Shift (DIE). These shifts are typically small but measurable and provide valuable structural information. Generally, deuteration causes an upfield shift (to a lower chemical shift value) for the directly attached carbon and for carbons two or three bonds away.

The magnitude of the DIE depends on the number of deuterium atoms and their proximity to the observed carbon nucleus. For carbons separated by two bonds from the deuterium atom (a β-isotope effect), the upfield shift is typically in the range of 0.1 to 0.3 parts per million (ppm) per deuterium atom. nih.gov For carbons three bonds away (a γ-isotope effect), the shift is smaller, usually between 0.02 and 0.04 ppm. nih.gov These effects are generally additive, meaning the shift increases linearly with the number of substituted deuteriums. nih.gov In this compound, where the methylene (B1212753) (CH2) group adjacent to the nitrile is deuterated (NC-CD2-COOEt), significant isotopic shifts would be expected for the neighboring carbonyl and nitrile carbons.

Table 1: Predicted Deuterium-Induced 13C NMR Isotope Shifts in this compound

| Carbon Atom | Position Relative to D | Expected Isotope Shift (ppm) |

|---|---|---|

| Methylene Carbon (CD₂) | α | - (shielding) |

| Carbonyl Carbon (C=O) | β | -0.2 to -0.6 |

| Nitrile Carbon (C≡N) | β | -0.2 to -0.6 |

Note: Data are estimated based on typical values for β and γ isotope effects. Negative values indicate an upfield shift.

Stereochemical Assignment through Deuterium NMR

While proton and carbon NMR are common, deuterium (²H) NMR spectroscopy can also be employed for stereochemical analysis. However, its application is less frequent due to the lower gyromagnetic ratio and quadrupolar nature of the deuterium nucleus. A more common approach involves using the effects of deuterium substitution on ¹H or ¹³C NMR spectra to assign stereochemistry, particularly in conformationally flexible molecules.

For this compound, which can exist in different conformations (e.g., syn and gauche forms) due to rotation around its C-C bonds, deuterium substitution can help distinguish between these isomers. The magnitude of the deuterium-induced isotope effect on a given nucleus can be dependent on the dihedral angle between the deuterium and the observed nucleus. By comparing experimentally observed isotope shifts with those predicted by theoretical calculations for different conformers, it is possible to assign the dominant stereoisomer in solution.

Vibrational Spectroscopy (IR, Raman) and Deuterium Substitution Effects

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the frequency of vibrational modes involving that atom, a phenomenon rooted in the harmonic oscillator model where the frequency is inversely proportional to the square root of the reduced mass.

Analysis of Vibrational Modes and Their Perturbation by Deuteration

In this compound, the most significant perturbations are observed for the vibrational modes of the α-methylene group. The C-H stretching vibrations, which typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra, are replaced by C-D stretching vibrations at significantly lower frequencies, approximately in the 2100-2250 cm⁻¹ range. This is a direct consequence of the increased mass of deuterium.

Similarly, C-H bending (scissoring, wagging, twisting) modes, which appear in the 1450-1200 cm⁻¹ region, also shift to lower wavenumbers upon deuteration. Studies on the analogous compound, methyl cyanoacetate-d3, have shown that deuteration of the methyl group affects not only the C-H modes but also coupled skeletal modes like the symmetric COC stretch. cdnsciencepub.com A similar effect would be anticipated for this compound, where deuteration of the methylene group would influence adjacent C-C and C=O vibrations.

Table 2: Comparison of Key Vibrational Frequencies for Ethyl Cyanoacetate (B8463686) and this compound

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) |

|---|---|---|

| Methylene Symmetric/Antisymmetric Stretch | 2900 - 3000 | 2100 - 2250 |

| Methylene Scissoring | ~1450 | ~1050 |

| C=O Stretch | ~1740 | ~1735 (Slightly perturbed) |

Note: Predicted frequencies for the C-D modes are based on the approximate ν(C-H)/ν(C-D) ≈ √2 relationship.

Theoretical and Quantum Chemical Calculations

Theoretical methods, particularly quantum chemical calculations, are indispensable for interpreting experimental data and providing a deeper understanding of molecular properties that may be difficult to probe experimentally.

Density Functional Theory (DFT) for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, energies, and other properties. ijcce.ac.ir For flexible molecules like ethyl cyanoacetate, DFT can be used to explore the potential energy surface and identify stable conformers. researchgate.net Studies on the related methyl cyanoacetate and ethyl acetate (B1210297) have shown that these molecules can exist as multiple conformers, often labeled syn, anti, or gauche, depending on the dihedral angles of the molecular backbone. umanitoba.caresearchgate.net

Table 3: Calculated Relative Energies of Ethyl Cyanoacetate Conformers using DFT

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Anti (trans) | ~180° | 0.00 (most stable) | High |

| Gauche | ~60° | 1.0 - 5.0 | Low |

Note: Values are representative based on DFT studies of similar esters like methyl cyanoacetate and ethyl acetate. umanitoba.caumanitoba.ca

Computational Prediction of Spectroscopic Parameters for Deuterated Species

The prediction of spectroscopic parameters for deuterated species like this compound relies on quantum mechanical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose. The process involves several key steps:

First, the molecular geometry of this compound would be optimized to find its lowest energy conformation. Following optimization, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies, which are fundamental to predicting the infrared (IR) and Raman spectra.

Deuteration, the substitution of a hydrogen atom with its isotope deuterium, significantly alters the vibrational frequencies. Due to the increased mass of deuterium compared to protium (B1232500) (hydrogen-1), the C-D bond stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations. This isotopic shift is a predictable effect that can be precisely calculated. The theoretical IR and Raman spectra are then generated, showing the position and intensity of the absorption bands.

To improve the accuracy of these predictions and account for anharmonicity and other systematic errors inherent in the theoretical models, the calculated frequencies are often scaled using empirical scaling factors. These factors are derived from comparing theoretical and experimental data for a range of similar molecules.

The predicted spectroscopic data would typically be presented in a tabular format, comparing the vibrational frequencies of the deuterated and non-deuterated isotopologues.

Table 1: Hypothetical Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Ethyl Cyanoacetate and this compound This table is for illustrative purposes only, as specific data for this compound was not found.

| Vibrational Mode | Ethyl Cyanoacetate (Calculated) | This compound (Calculated) | Expected Isotopic Shift |

|---|---|---|---|

| C-H Stretch (Methylene) | ~2950 | N/A | Shift to lower frequency |

| C-D Stretch (Methylene) | N/A | ~2100-2200 | N/A |

| C=O Stretch | ~1740 | ~1740 | Minimal |

| C≡N Stretch | ~2250 | ~2250 | Minimal |

| CH₂ Bend | ~1450 | N/A | Shift to lower frequency |

Molecular Dynamics Simulations of Deuterated Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. To perform an MD simulation for this compound, a specific set of parameters known as a force field is required.

A force field is a collection of equations and associated parameters that describe the potential energy of the system. It includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. For a deuterated species, the primary change in the force field is the mass of the deuterium atom. While the potential energy surface remains the same under the Born-Oppenheimer approximation, the altered mass affects the dynamics of the molecule.

The development of a reliable force field for this compound would involve:

Parameterization: Using quantum mechanical calculations or experimental data to derive the parameters for bond lengths, angles, and dihedral angles.

Validation: Testing the force field by simulating known physical properties, such as density and heat of vaporization, and comparing them to experimental values.

Once a validated force field is established, MD simulations can be run to investigate various properties of liquid this compound. These simulations can provide insights into the structural arrangement of molecules (e.g., radial distribution functions), transport properties (e.g., diffusion coefficients), and thermodynamic properties. The results of such simulations would offer a molecular-level understanding of how deuteration affects the behavior of ethyl cyanoacetate in the liquid phase.

Table 2: Essential Components of a Force Field for Molecular Dynamics Simulation This table outlines the general components required for an MD simulation of this compound.

| Parameter Type | Description | Relevance to Deuteration |

|---|---|---|

| Atom Types | Defines the different types of atoms in the molecule (e.g., sp³ carbon, carbonyl oxygen). | Atom type definitions remain the same. |

| Atomic Mass | The mass assigned to each atom type. | The mass of the deuterium atom is used instead of hydrogen. |

| Bond Parameters | Force constants and equilibrium lengths for covalent bonds. | Generally considered unchanged by isotopic substitution. |

| Angle Parameters | Force constants and equilibrium angles for bending between three bonded atoms. | Generally considered unchanged by isotopic substitution. |

| Dihedral Parameters | Describes the energetic barrier to rotation around a chemical bond. | Generally considered unchanged by isotopic substitution. |

| Non-Bonded Parameters | Includes Lennard-Jones potentials and partial atomic charges for van der Waals and electrostatic interactions. | Generally considered unchanged by isotopic substitution. |

Specialized Synthetic Applications and Derivatization Research

Synthesis of Complex Isotopically Labeled Organic Molecules

The presence of deuterium (B1214612) in Ethyl Cyanoacetate-d2 makes it a key precursor for introducing isotopic labels into a wide array of organic structures. This is particularly significant in the fields of pharmaceutical and agrochemical development, where understanding metabolic pathways and reaction mechanisms is crucial.

This compound is an important starting material for the synthesis of deuterated pharmaceuticals and agrochemicals. The replacement of hydrogen with deuterium at metabolically vulnerable positions can lead to a significant kinetic isotope effect (KIE), which can slow down the rate of metabolic processes. nih.govnih.gov This alteration in metabolism can improve the pharmacokinetic properties of a drug, potentially leading to a longer half-life and enhanced therapeutic efficacy. nih.gov

The versatile reactivity of ethyl cyanoacetate (B8463686), particularly in Knoevenagel condensations, allows for its incorporation into a diverse range of heterocyclic and polyfunctional compounds that form the core of many active pharmaceutical ingredients. wikipedia.orgscielo.brarkat-usa.orgresearchgate.netscielo.org.mxmdpi.com By using this compound, the deuterium label can be strategically placed within the molecular scaffold of these intermediates. For example, it is a known precursor in the synthesis of various drugs, including the purine (B94841) derivatives theophylline (B1681296) and caffeine, and the pyrimidine (B1678525) derivative trimethoprim. wikipedia.org Employing the d2-analogue in these synthetic routes would yield deuterated versions of these important molecules.

The synthesis of ethyl 2-cyanoacrylate, the monomer for "super glue," is achieved through the condensation of ethyl cyanoacetate with formaldehyde. acs.orgsciencemadness.orgwikipedia.org Using this compound in this process would result in deuterated cyanoacrylates, which could be used to prepare isotopically labeled polymers for specialized applications.

While specific examples in the public domain are limited, the established synthetic utility of ethyl cyanoacetate provides a clear pathway for the creation of deuterated analogues of numerous commercial and investigational compounds.

Table 1: Potential Deuterated Intermediates from this compound

| Precursor | Reaction Type | Potential Deuterated Product Class | Application |

|---|---|---|---|

| This compound | Knoevenagel Condensation | Deuterated Cyanoacrylates | Synthesis of labeled polymers |

| This compound | Heterocycle Synthesis | Deuterated Pyrimidines | Pharmaceutical Intermediates |

| This compound | Heterocycle Synthesis | Deuterated Purines | Pharmaceutical Intermediates |

Development of Catalytic Systems with Deuterated Probes

The study of reaction mechanisms is fundamental to the development of efficient and selective catalytic systems. Deuterated molecules like this compound serve as powerful probes for elucidating these mechanisms through the study of kinetic isotope effects. wikipedia.orglibretexts.orglibretexts.org

In both heterogeneous and homogeneous catalysis, understanding the rate-determining step of a reaction is key to optimizing the catalyst and reaction conditions. ethz.ch When a C-H bond is broken in the rate-determining step, substituting hydrogen with deuterium (a C-D bond) will slow down the reaction rate. wikipedia.orglibretexts.org This phenomenon, the primary kinetic isotope effect, provides direct evidence for the involvement of C-H bond cleavage in the slowest step of the reaction. libretexts.org

This compound can be employed as a reactant in catalytic reactions, such as hydrogenations or condensations, to probe the mechanism. By comparing the reaction rate of this compound with its non-deuterated counterpart, researchers can determine if the abstraction of a proton from the methylene (B1212753) group is part of the rate-determining step. nih.govacs.org

Homogeneous Catalysis : In solution-phase reactions with soluble catalysts, comparing the rates of reactions involving this compound and ethyl cyanoacetate can help to elucidate the intimate details of the catalytic cycle. ethz.ch

Heterogeneous Catalysis : For reactions occurring on the surface of a solid catalyst, this compound can be used to probe surface-specific mechanisms. The magnitude of the kinetic isotope effect can provide insights into the nature of the active sites and the transition state of the surface reaction. nih.govacs.org

Isotopic labeling studies, including the use of deuterated probes, help to bridge the understanding between homogeneous and heterogeneous catalytic systems, aiding in the rational design of more efficient and robust catalysts. nih.gov

Table 2: Application of this compound in Catalysis Studies

| Catalysis Type | Method | Information Gained |

|---|---|---|

| Homogeneous | Kinetic Isotope Effect Measurement | Identification of rate-determining step in the catalytic cycle. |

| Heterogeneous | Kinetic Isotope Effect Measurement | Elucidation of surface reaction mechanisms and active site involvement. |

Polymerization Kinetics and Mechanism Studies Using Deuterated Monomers

The study of polymerization is another area where deuterated monomers derived from this compound can provide significant insights. The monomer ethyl 2-cyanoacrylate, readily synthesized from ethyl cyanoacetate, undergoes rapid anionic polymerization. nih.govpcbiochemres.com

The thermal stability and degradation kinetics of polymers are critical properties that determine their processing conditions and service lifetime. researchgate.netexpresspolymlett.com The substitution of hydrogen with deuterium can influence these properties due to the stronger C-D bond compared to the C-H bond. This increased bond strength can lead to a primary kinetic isotope effect in degradation reactions where C-H bond cleavage is the initial and rate-limiting step, thereby enhancing the thermal stability of the deuterated polymer. nih.gov

Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability and non-isothermal degradation kinetics of polymers. researchgate.netexpresspolymlett.comresearchgate.net By subjecting poly(ethyl cyanoacrylate-d2) to TGA at various heating rates, one can determine key kinetic parameters such as the activation energy of degradation. A comparative study with the non-deuterated poly(ethyl cyanoacrylate) would be expected to show a higher activation energy for the deuterated polymer, reflecting its enhanced thermal stability. researchgate.netnih.gov

Studies on poly(ethyl 2-cyanoacrylate) have shown that it degrades at temperatures around its glass transition temperature. nih.gov The use of primary deuterium kinetic isotope effects has been shown to prolong polymer biodegradation in other systems. nih.gov Therefore, it is anticipated that poly(ethyl cyanoacrylate-d2) would exhibit improved thermal stability compared to its non-deuterated counterpart.

Table 3: Expected Kinetic Parameters for Deuterated vs. Non-Deuterated Poly(ethyl cyanoacrylate)

| Polymer | Expected Onset of Degradation Temperature | Expected Activation Energy of Degradation (Ea) | Rationale |

|---|---|---|---|

| Poly(ethyl cyanoacrylate) | Lower | Lower | Weaker C-H bonds |

Emerging Research Directions and Future Perspectives

Integration of Ethyl Cyanoacetate-d2 in Advanced Multidimensional Analytical Techniques

The unique properties of deuterated compounds make them invaluable in modern analytical chemistry. This compound is poised to become an important tool in various advanced multidimensional analytical techniques, which separate and detect components of complex mixtures with high resolution.

The primary challenge in analyzing deuterated compounds is accurately determining the precise location and quantity of deuterium (B1214612) atoms. nih.gov While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are useful, their capabilities can be insufficient for complex isotopic mixtures. nih.govacs.org Advanced multidimensional techniques offer a solution by providing a more complete characterization.

Key Analytical Applications:

Multidimensional NMR Spectroscopy: Deuterium's distinct nuclear properties make it a powerful probe in NMR experiments. clearsynth.com In multidimensional NMR (e.g., 2D or 3D NMR), this compound can be used to unravel complex reaction mechanisms and study molecular structures with enhanced clarity by reducing spectral crowding.

Advanced Mass Spectrometry (MS): In techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), deuterated standards are crucial for investigating the structural dynamics of proteins. whiterose.ac.uk While HDX-MS is a protein-focused technique, the principles of using deuterated small molecules like this compound as internal standards in quantitative MS workflows (e.g., LC-MS/MS) are directly applicable for achieving higher accuracy and precision in metabolomics and pharmacokinetic studies.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy has emerged as a powerful technique for the unambiguous identification of isotopologues and their specific structural isomers (isotopomers) in a mixture. acs.orgacs.org Unlike NMR or MS, MRR provides a complete description of the isotopic composition, as each distinct isotopomer yields a unique, high-resolution rotational spectrum. acs.orgacs.org The integration of this compound into MRR analysis would allow for precise quality control and in-depth characterization of deuterated products, which is critical for pharmaceutical and material science applications. acs.org

Multidimensional Chromatography: Techniques such as two-dimensional gas chromatography (GCxGC) can be used to separate complex mixtures of deuterated and non-deuterated compounds with high resolution, which is essential for determining isotopic purity. researchgate.net

The following table summarizes the potential roles of this compound in these advanced techniques.

| Analytical Technique | Role of this compound | Information Gained |

| Multidimensional NMR | Isotopic Tracer, Spectral Simplification Agent | Reaction mechanisms, molecular conformation, kinetic isotope effects. |

| Advanced MS (e.g., LC-MS/MS) | Internal Standard | Accurate quantification of analytes in complex matrices. |

| Molecular Rotational Resonance (MRR) | Analyte for Quality Control | Precise structural identity and percent composition of isotopomers. acs.org |

| Multidimensional Chromatography (GCxGC) | Analyte for Purity Assessment | Separation of isotopologues and determination of isotopic enrichment. |

Computational Design of Deuterated Synthetic Strategies

Computational chemistry is becoming an indispensable tool for designing efficient and selective synthetic routes, moving beyond traditional trial-and-error approaches. nih.gov For deuterated molecules like this compound, computational models can predict reaction outcomes, elucidate mechanisms, and guide the development of novel synthetic strategies.

The replacement of hydrogen with deuterium can significantly alter the properties of a molecule due to the kinetic isotope effect. researchgate.net Computational methods, particularly those that treat atomic nuclei with quantum mechanics, can quantitatively predict these differences. fugaku100kei.jp This allows researchers to understand why a molecule's function may be enhanced upon deuteration and to design synthetic pathways that selectively place deuterium at specific, impactful positions. nih.govfugaku100kei.jp

Key Computational Approaches:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. This allows for the in silico screening of various catalysts and reaction conditions to find the most efficient route for selective deuteration. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules during a reaction, helping to understand solvent effects and conformational changes that influence deuteration selectivity.

Machine Learning and AI: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new deuteration reactions, accelerating the discovery and optimization of synthetic methods for compounds like this compound. colab.ws

The table below outlines how computational tools can be applied to design synthetic strategies for this compound.

| Computational Tool | Application in Synthesis Design | Predicted Outcome |

| Quantum Mechanics (e.g., DFT) | Modeling transition states for H/D exchange reactions. | Reaction barriers, kinetic isotope effects, optimal catalyst selection. rsc.org |

| Molecular Dynamics (MD) | Simulating solvent-reagent interactions. | Solvent effects on reaction rate and selectivity. |

| Machine Learning | Predicting reaction yields and selectivity from input parameters. | Optimized reaction conditions (temperature, pressure, catalyst). colab.ws |

Sustainable and Green Chemistry Approaches to Deuterated Ethyl Cyanoacetate (B8463686) Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. nih.govchemistryjournals.net The synthesis of deuterated compounds, including this compound, is an area ripe for the application of these principles.

Traditional methods for preparing ethyl cyanoacetate involve reagents like sodium cyanide and solvents that require careful handling and disposal. orgsyn.orge3s-conferences.org Greener alternatives focus on using less hazardous materials, renewable resources, and innovative energy sources.

Emerging Green Synthetic Methods:

Catalytic Hydrogen Isotope Exchange (HIE): HIE is a powerful method for incorporating deuterium into molecules. researchgate.netresearchgate.net Green approaches to HIE utilize recyclable catalysts (e.g., heterogeneous palladium-on-carbon) and environmentally benign deuterium sources like heavy water (D₂O). researchgate.netresearchgate.net This avoids the need for pre-functionalized substrates and reduces waste.

Photocatalysis: Visible-light-driven reactions offer a sustainable way to achieve deuteration without the need for expensive and rare metal catalysts. researchgate.net These methods can operate under mild conditions, reducing energy consumption.

Mechanochemistry: Performing reactions by mechanical grinding in a ball mill, often without any solvent, represents a significant green advancement. rsc.org This solvent-free approach minimizes waste and can lead to the discovery of new reaction pathways.

Flow Chemistry: Continuous flow reactors offer superior control over reaction conditions, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. colab.ws This technology is well-suited for catalytic deuteration reactions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. chemistryjournals.net Engineering enzymes for specific deuteration reactions is a promising future direction for the sustainable synthesis of compounds like this compound.

The following table compares traditional and green approaches to the synthesis of deuterated organic compounds.

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

| Deuterium Source | Deuterated organic solvents, metal hydrides | Heavy water (D₂O), D-labeled gases. researchgate.net |

| Catalyst | Homogeneous, often precious metal-based | Heterogeneous, recyclable catalysts (e.g., Pt/C), photocatalysts, enzymes. chemistryjournals.netresearchgate.netmdpi.com |

| Solvent | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free (mechanochemistry). rsc.orgnih.govchemistryjournals.net |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, visible light (photocatalysis), mechanical energy. chemistryjournals.netresearchgate.net |

| Process Type | Batch processing | Continuous flow chemistry. colab.ws |

By embracing these emerging research directions, the scientific community can unlock the full potential of this compound as a sophisticated tool for analysis and as a building block for advanced materials and pharmaceuticals, all while adhering to the principles of sustainable chemical practice.

Q & A

Q. Q1. What are the primary synthetic routes for preparing isotopically pure Ethyl Cyanoacetate-d₂, and how do reaction conditions affect deuterium incorporation efficiency?

Methodological Answer: Ethyl Cyanoacetate-d₂ is synthesized via deuterium exchange or direct deuteration of precursors. Common approaches include:

- Deuterium Exchange : Reacting ethyl cyanoacetate with excess D₂O in the presence of a base (e.g., NaOD) under reflux. Kinetic studies show optimal deuteration (>98%) occurs at 60–80°C for 24–48 hours, with monitoring via <sup>1</sup>H NMR to track residual proton signals .

- Catalytic Deuteration : Using Pd/C or Raney Ni catalysts under D₂ gas pressure. This method requires careful control of temperature (25–40°C) to avoid over-reduction of the cyano group.

Q. Q2. How can researchers validate the isotopic purity of Ethyl Cyanoacetate-d₂, and what analytical techniques are most reliable?

Methodological Answer: Isotopic purity is validated using:

- NMR Spectroscopy : <sup>2</sup>H NMR detects deuterium distribution, while <sup>13</sup>C NMR confirms structural integrity. Residual protons in the α-position to the ester group (<sup>1</sup>H NMR, δ 3.5–4.0 ppm) indicate incomplete deuteration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic clusters. For Ethyl Cyanoacetate-d₂, the molecular ion [M+H]<sup>+</sup> should show a mass shift of +2 amu compared to the non-deuterated analog.

Advanced Tip: Use LC-MS with deuterated solvent blanks to avoid false signals from solvent exchange .

Advanced Research Questions

Q. Q3. How do deuterium isotopic effects influence the reaction kinetics of Ethyl Cyanoacetate-d₂ in nucleophilic acyl substitution reactions?

Methodological Answer: Deuterium substitution slows reaction rates due to the kinetic isotope effect (KIE) . For example:

Q. Q4. What strategies mitigate deuterium loss during long-term storage or catalytic applications of Ethyl Cyanoacetate-d₂?

Methodological Answer: Deuterium loss arises via proton-deuterium exchange with moisture or acidic/basic impurities. Mitigation strategies include:

- Storage : Anhydrous conditions (molecular sieves) at –20°C in amber vials to prevent photodegradation .

- Catalytic Systems : Use aprotic solvents (e.g., deuterated DMF or THF) and avoid Brønsted acids.

Advanced Insight: Isotopic scrambling in catalytic cycles is monitored via <sup>2</sup>H NMR by tracking deuterium redistribution into byproducts .

Q. Q5. How does Ethyl Cyanoacetate-d₂ behave in multicomponent reactions (e.g., Knoevenagel condensation), and how do isotopic labels aid mechanistic studies?

Methodological Answer: In Knoevenagel condensations, deuterium labeling:

- Traps Intermediates : <sup>2</sup>H NMR identifies enolate or imine intermediates by deuterium positional shifts.

- Quantifies Solvent Effects : D₂O vs. H₂O alters reaction rates and equilibria, revealing solvent participation in transition states .

Example Workflow:

React Ethyl Cyanoacetate-d₂ with benzaldehyde and ammonium acetate.

Use HRMS/<sup>13</sup>C NMR to track deuterium retention in the product.

Compare kinetics with non-deuterated controls to calculate KIE.

Data Contradictions and Resolution

Q. Q6. Discrepancies in reported pKa values for Ethyl Cyanoacetate-d₂: How should researchers reconcile conflicting data?

Methodological Answer: Reported pKa variations (e.g., 8.5–9.2 in D₂O) arise from:

- Isotopic Solvent Effects : D₂O’s higher ionic strength vs. H₂O shifts equilibria.

- Measurement Techniques : Potentiometric vs. spectrophotometric methods yield differences (±0.3 units).

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.